![molecular formula C24H54N2O6Si2 B12579632 (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine CAS No. 200393-08-4](/img/structure/B12579632.png)
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is a complex organosilane compound It is characterized by the presence of two triethoxysilyl groups attached to a cyclohexane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The amino groups in the cyclohexane-1,2-diamine backbone can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires electrophilic reagents and may be conducted under mild to moderate temperatures.
Major Products
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Amines: Resulting from substitution reactions at the amino groups.
科学研究应用
Chemistry
In chemistry, (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is used as a precursor for the synthesis of siloxane-based materials. These materials have applications in coatings, adhesives, and sealants due to their excellent thermal and chemical stability.
Biology
The compound can be used to functionalize surfaces for biological applications. For example, it can be employed to modify glass or silicon surfaces to enhance biocompatibility or to immobilize biomolecules for biosensing applications.
Medicine
In medicine, the compound’s ability to form stable siloxane networks can be leveraged for drug delivery systems or as a component in medical devices that require biocompatible coatings.
Industry
Industrially, this compound is used in the production of advanced materials, including composites and nanomaterials. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用机制
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl groups hydrolyze to form silanols, which then condense to form siloxane linkages. This process can occur on surfaces, leading to the formation of stable, cross-linked networks that enhance the material properties of the substrate.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: A simpler organosilane with a single triethoxysilyl group.
Bis(trimethoxysilylpropyl)amine: Contains two trimethoxysilyl groups attached to a propylamine backbone.
N~1~,N~2~-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups and an ethylenediamine backbone.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is unique due to its cyclohexane-1,2-diamine backbone, which provides additional rigidity and potential for steric effects compared to linear or simpler amine-based organosilanes. This structural feature can influence the compound’s reactivity and the properties of the materials formed from it.
属性
CAS 编号 |
200393-08-4 |
|---|---|
分子式 |
C24H54N2O6Si2 |
分子量 |
522.9 g/mol |
IUPAC 名称 |
(1R,2R)-1-N,2-N-bis(3-triethoxysilylpropyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H54N2O6Si2/c1-7-27-33(28-8-2,29-9-3)21-15-19-25-23-17-13-14-18-24(23)26-20-16-22-34(30-10-4,31-11-5)32-12-6/h23-26H,7-22H2,1-6H3/t23-,24-/m1/s1 |
InChI 键 |
RCHZULCOCKAILZ-DNQXCXABSA-N |
手性 SMILES |
CCO[Si](CCCN[C@@H]1CCCC[C@H]1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
规范 SMILES |
CCO[Si](CCCNC1CCCCC1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


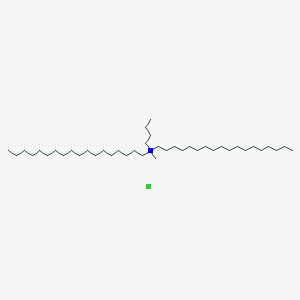
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
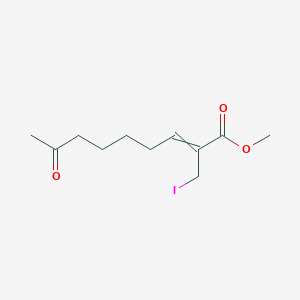
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
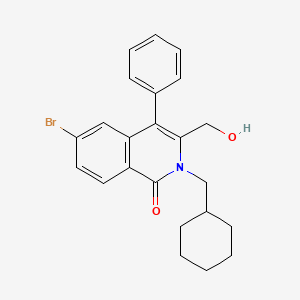

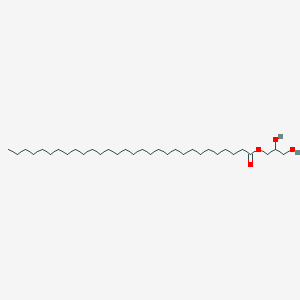
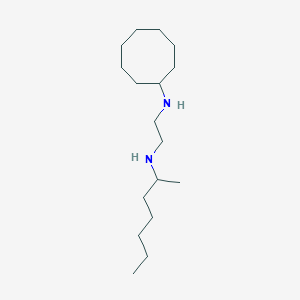
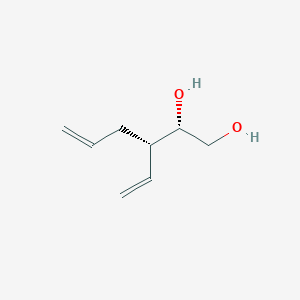
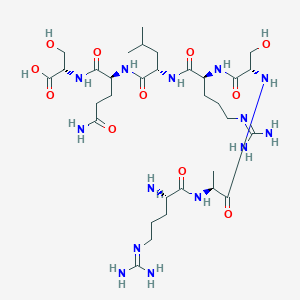
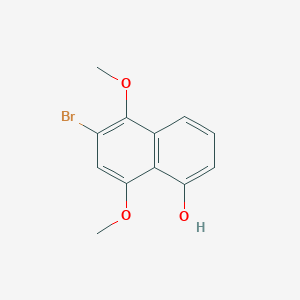
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
